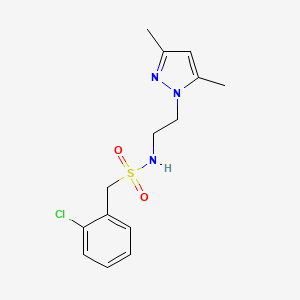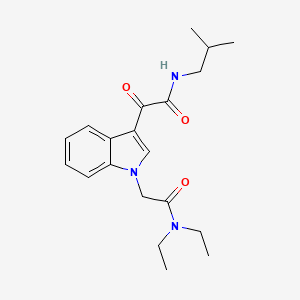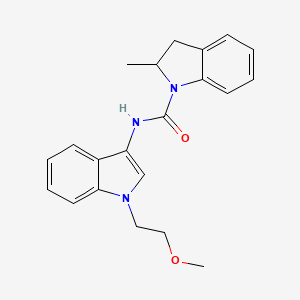![molecular formula C23H24F3N3O3S B2912470 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1022903-92-9](/img/structure/B2912470.png)
7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. It features a quinoxaline core, a trifluoromethylbenzyl group, and a pyrrolidinylsulfonyl substituent. The compound's distinct configuration lends it properties that are valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves several steps:
Formation of the quinoxaline core: : This typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethylbenzyl group: : This is usually achieved through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced onto the quinoxaline core.
Sulfonylation: : The final step involves the sulfonylation of the nitrogen atom in the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors for better reaction control and scalability, as well as the application of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: : The quinoxaline core can be reduced to dihydroquinoxaline under appropriate conditions.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring and the quinoxaline core.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Employs reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include modified quinoxaline derivatives, reduced forms of the original compound, and various substitution products.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis and drug development due to its reactive functional groups and complex structure.
Biology and Medicine
In biological studies, it can act as a ligand for studying receptor interactions or as a core structure for developing pharmaceuticals targeting specific pathways.
Industry
In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers or catalysts, where its specific functional groups play a crucial role.
Mécanisme D'action
The mechanism of action of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to easily cross cell membranes, while the sulfonyl group can form stable bonds with target proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: : Often used in the development of pharmaceuticals and materials.
Trifluoromethylbenzyl compounds: : Known for their applications in medicinal chemistry due to enhanced metabolic stability and bioavailability.
Uniqueness
The combination of a quinoxaline core with a trifluoromethylbenzyl group and a pyrrolidinylsulfonyl substituent makes this compound unique
Propriétés
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c24-23(25,26)17-6-3-5-16(13-17)15-29-21-14-18(33(31,32)27-10-1-2-11-27)8-9-19(21)28-12-4-7-20(28)22(29)30/h3,5-6,8-9,13-14,20H,1-2,4,7,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVVPBRJPXQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2912394.png)
![(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2912395.png)

methanone](/img/structure/B2912398.png)




![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/new.no-structure.jpg)

